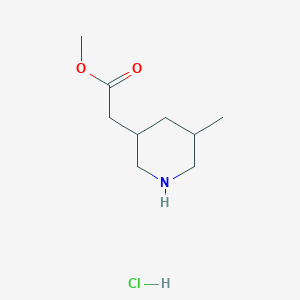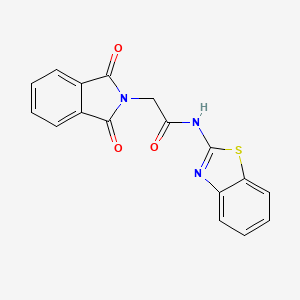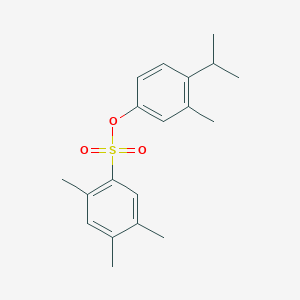
4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves the acylation of diarylmethylpiperazine with indolyl-acetyl chloride derivatives, as demonstrated in the preparation of 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives, which showed moderate-to-potent anticancer activities (Jiang, Xu, & Wu, 2016). This methodology could potentially be adapted for the synthesis of "4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride" by adjusting the alkyl chain length on the piperazine moiety.
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as bis[(2S,4S)-4-(2-hydroxyethyl)-2-methylpiperazine-1,4-diium] di-μ-chlorido-bis[trichloridocadmium(II)], reveals a complex three-dimensional hydrogen-bonded network, indicating potential stability and interaction patterns of "4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride" (Rong, 2011).
Chemical Reactions and Properties
Chemical reactions involving indole and piperazine derivatives often lead to compounds with significant biological activity, such as sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site, showcasing the versatility and potential pharmacological applications of these frameworks (Perregaard, Moltzen, Meier, & Sanchez, 1995).
Physical Properties Analysis
The physical properties of piperazine and indole derivatives, such as solubility and melting points, can be inferred from studies on similar compounds, which highlight the influence of substituents on these properties. For instance, the synthesis and characterization of 1,4-disulfopiperazine-1,4-diium chloride and its efficacy as an ionic catalyst suggest that the physical properties of "4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride" could be tailored for specific applications (Koodehi, Shirini, & Goli-Jolodar, 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be analyzed through the synthesis and application of derivatives, indicating the potential for "4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride" to participate in a variety of chemical reactions and applications. The preparation and application of piperazine derivatives as catalysts underscore the chemical versatility of these compounds (Koodehi, Shirini, & Goli-Jolodar, 2017).
Scientific Research Applications
Anticancer Activity
Compounds related to 4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride have been explored for their anticancer activities. Studies have synthesized derivatives that exhibited moderate to potent antiproliferative activities against various cancer cell lines, such as Hela, A-549, and ECA-109, in vitro (Jiang, Xu, & Wu, 2016).
Structural Analysis and Synthesis
Research has focused on the structural analysis and synthesis of compounds structurally similar to 4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride. For example, studies on enrofloxacin hydrochloride dihydrate reveal detailed structural information, highlighting the importance of piperazine rings and their conformations (Miranda-Calderón et al., 2014).
Ligand Binding and Sigma Receptors
Research has also been conducted on the binding affinities of indole derivatives, similar to 4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride, for sigma receptors. Such studies are essential for understanding the potential therapeutic applications of these compounds (Perregaard, Moltzen, Meier, & Sanchez, 1995).
DNA Interaction
Some research has been focused on compounds like 4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride for their potential to bind to DNA. This includes studies on the synthesis and evaluation of such compounds as DNA ligands, offering insights into their potential biological applications (Clark, Kelly, Martin, White, & Lobachevsky, 1998).
properties
IUPAC Name |
4-(4-dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-17-26-18-20-27(21-19-26)24-14-12-13-23-22(24)15-16-25-23;/h12-16,25H,2-11,17-21H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHFXOIQDLZRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[NH+]1CCN(CC1)C2=CC=CC3=C2C=CN3.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 132286745 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2490507.png)
![methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate](/img/no-structure.png)
![5-(furan-2-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide](/img/structure/B2490511.png)
![1-(3,5-dimethylphenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490513.png)
![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2490514.png)
![5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490517.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2490521.png)
![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490522.png)



